An In-depth Technical Guide on the Mechanism of Action of Ganfeborole in Mycobacterium tuberculosis
An In-depth Technical Guide on the Mechanism of Action of Ganfeborole in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutics with unexploited mechanisms of action.[1][2][3] Ganfeborole (formerly GSK3036656) is a first-in-class benzoxaborole compound under clinical investigation for the treatment of pulmonary tuberculosis.[4][5][6] This document provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Molecular Target: Leucyl-tRNA Synthetase (LeuRS)
The primary molecular target of ganfeborole in M. tuberculosis is Leucyl-tRNA synthetase (Mtb-LeuRS), an essential enzyme for bacterial protein synthesis.[2][4][6] LeuRS belongs to the aminoacyl-tRNA synthetase (aaRS) family, which is responsible for the high-fidelity attachment of amino acids to their cognate tRNAs, a critical step in translating the genetic code.[6][7]
Mtb-LeuRS catalyzes a two-step reaction:
-
Amino Acid Activation : Leucine is activated with ATP to form a leucyl-adenylate (Leu-AMP) intermediate, with the release of pyrophosphate (PPi).
-
tRNA Charging : The activated leucine is transferred from Leu-AMP to the 3' end of its cognate tRNA (tRNALeu), forming leucyl-tRNALeu and releasing AMP.
In addition to this primary catalytic function, LeuRS possesses a distinct editing or "proofreading" domain. This domain ensures translational fidelity by hydrolyzing incorrectly charged tRNAs (e.g., norvalyl-tRNALeu).[6] Ganfeborole's unique mechanism of action exploits this editing site.
Core Mechanism of Action: Oxaborole tRNA Trapping (OBORT)
Ganfeborole inhibits Mtb-LeuRS through a novel mechanism known as the Oxaborole tRNA Trapping (OBORT) mechanism.[4][6] This is a form of time-dependent, slow-onset inhibition.[4]
The key steps are as follows:
-
Adduct Formation : The boron atom of the benzoxaborole core of ganfeborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the ribose moiety on the terminal adenosine (A76) of tRNALeu.[4]
-
Trapping in the Editing Site : This ganfeborole-tRNALeu adduct becomes trapped within the editing site of the LeuRS enzyme.[4]
-
Inhibition of Catalysis : By trapping the tRNALeu in the editing site, ganfeborole effectively stalls the catalytic cycle. This prevents the enzyme from processing further leucine and tRNALeu molecules, thereby halting protein synthesis and leading to bacterial cell death.[3][4]
This mechanism confers high potency and specificity for the bacterial enzyme over its human counterparts.
Quantitative Data Summary
Ganfeborole demonstrates potent activity against Mtb-LeuRS and whole M. tuberculosis cells, with high selectivity over human LeuRS enzymes.
| Parameter | Target/Strain | Value | Reference |
| IC50 | Mtb-LeuRS | 0.20 µM | [8] |
| Mtb-LeuRS (time-dependent) | 1 nM | [4][9][10] | |
| Human cytoplasmic LeuRS | 132 µM | [4][8] | |
| Human mitochondrial LeuRS | >300 µM | [4][8] | |
| MIC | Mtb H37Rv | 0.058 - 0.08 µM | [4][6][8][9] |
| Post-Antibiotic Effect | Mtb H37Rv (at 50x MIC) | 77 hours | [4][9][10] |
| In Vivo Efficacy | Marmoset Model (0.5 mg/kg/day) | 2.6 log10 CFU decrease | [2] |
| Marmoset Model (2.0 mg/kg/day) | 2.7 log10 CFU decrease | [2] |
Experimental Protocols
The characterization of ganfeborole's activity relies on several key experimental methodologies.
LeuRS Aminoacylation Assay (IC50 Determination)
This biochemical assay measures the ability of an inhibitor to prevent the charging of tRNALeu with leucine.
-
Principle : The assay quantifies the formation of radiolabeled leucyl-tRNALeu.
-
Methodology :
-
Reaction Mixture : A reaction buffer is prepared containing purified Mtb-LeuRS enzyme, ATP, and radiolabeled amino acid (e.g., 3H-Leucine).[11]
-
Inhibitor Addition : Serial dilutions of ganfeborole are added to the reaction mixture. For time-dependent inhibitors, a pre-incubation period of the enzyme, inhibitor, and tRNALeu is included.[4]
-
Reaction Initiation : The reaction is initiated by the addition of in vitro transcribed tRNALeu.[4]
-
Quenching : After a defined incubation period, the reaction is quenched, typically by adding a strong acid (e.g., trichloroacetic acid) to precipitate the tRNA and proteins.
-
Quantification : The precipitated material is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined by plotting inhibition versus inhibitor concentration.
-
Resazurin Microtiter Assay (REMA) for Mtb MIC Determination
REMA is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[6]
-
Principle : Viable, metabolically active bacteria reduce the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin. The MIC is the lowest drug concentration that prevents this color change.[12][13][14]
-
Methodology :
-
Plate Preparation : Serial two-fold dilutions of ganfeborole are prepared in a 96-well microtiter plate using an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9-S).[12][15]
-
Inoculation : Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.[5][15] Perimeter wells are filled with sterile water to prevent evaporation.[12]
-
Incubation : The plate is covered, sealed, and incubated at 37°C for approximately 7 days.[12]
-
Indicator Addition : A solution of resazurin is added to each well.[12]
-
Re-incubation : The plate is re-incubated overnight to allow for dye reduction.[12]
-
Reading Results : The MIC is determined visually as the lowest concentration of ganfeborole that remains blue, indicating inhibition of bacterial growth.[12][15]
-
Potential Mechanisms of Resistance
While specific clinical resistance mutations to ganfeborole in M. tuberculosis are not yet widely characterized, insights can be drawn from studies on related compounds and organisms. A likely mechanism for acquired resistance would involve mutations in the leuS gene, which encodes the LeuRS enzyme. Such mutations could:
-
Alter the editing site to prevent the stable binding of the ganfeborole-tRNALeu adduct.
-
Reduce the affinity or residence time of the adduct on the enzyme, allowing the catalytic cycle to resume.[9][10]
Studies in E. coli have shown that specific mutations that decrease the binding affinity of a ganfeborole-AMP complex can lead to antibacterial activity where none was previously observed, supporting the hypothesis that target modification is a key resistance pathway.[4][9][10]
Conclusion
Ganfeborole represents a promising new class of anti-tuberculosis agents with a novel mechanism of action. By specifically targeting Mtb-LeuRS through the Oxaborole tRNA Trapping (OBORT) mechanism, it effectively inhibits bacterial protein synthesis. Its high potency, selectivity for the mycobacterial target, and demonstrated bactericidal activity in preclinical and early-phase clinical studies underscore its potential as a valuable component of future combination therapies for treating both drug-susceptible and drug-resistant tuberculosis.[1][2]
References
- 1. a-first-in-class-leucyl-trna-synthetase-inhibitor-ganfeborole-for-rifampicin-susceptible-tuberculosis-a-phase-2a-open-label-randomized-trial - Ask this paper | Bohrium [bohrium.com]
- 2. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New active agent for the treatment of tuberculosis | German Center for Infection Research [dzif.de]
- 4. biorxiv.org [biorxiv.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 7. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selectivity of the time-dependent M. tuberculosis LeuRS inhibitor ganfeborole is driven by target vulnerability | bioRxiv [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 15. academic.oup.com [academic.oup.com]
